molecular formula C22H19N3 B5311182 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone CAS No. 75159-08-9

4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone

Cat. No. B5311182
CAS RN: 75159-08-9
M. Wt: 325.4 g/mol
InChI Key: KZEORMYXLDOYGK-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone (DBF) is a fluorescent compound that has been widely used in scientific research. It is a derivative of 9H-fluorene, which is a polycyclic aromatic hydrocarbon that exhibits fluorescence properties. DBF has been used as a fluorescent probe for various applications, such as detecting metal ions, monitoring enzyme activity, and studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone is based on its fluorescence properties. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone exhibits strong fluorescence properties due to its conjugated system of double bonds. When 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone absorbs light, it undergoes a transition from the ground state to the excited state, which results in the emission of light at a longer wavelength. The fluorescence intensity of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can be affected by various factors such as pH, temperature, and the presence of metal ions.
Biochemical and Physiological Effects:
4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can induce apoptosis in cancer cells by activating the caspase pathway. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone in lab experiments include its strong fluorescence properties, its ability to detect metal ions, monitor enzyme activity, and study protein-protein interactions. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone is also relatively easy to synthesize and purify. However, 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has limitations such as its limited solubility in water, its sensitivity to pH and temperature, and its potential toxicity to cells.

Future Directions

There are several future directions for the use of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone in scientific research. One potential application is in the development of fluorescent sensors for detecting metal ions in biological systems. Another potential application is in the development of fluorescent probes for studying protein-protein interactions in living cells. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can also be used in the development of fluorescent probes for monitoring enzyme activity in real-time. Additionally, the potential use of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone as a therapeutic agent for cancer and bacterial infections warrants further investigation.
Conclusion:
In conclusion, 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone is a fluorescent compound that has been widely used in scientific research. It has been used as a fluorescent probe for detecting metal ions, monitoring enzyme activity, and studying protein-protein interactions. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has potential applications in the development of fluorescent sensors, probes, and therapeutic agents. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential applications in various fields of scientific research.

Synthesis Methods

4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can be synthesized by reacting 4-(dimethylamino)benzaldehyde with 9H-fluoren-9-ylidenehydrazine in the presence of an acid catalyst. The reaction yields a yellow solid that exhibits strong fluorescence properties. The purity of 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has been used in various scientific research applications. It has been used as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone can chelate with these metal ions and form a complex that exhibits a change in fluorescence intensity, which can be used to quantify the metal ions. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has also been used as a fluorescent probe for monitoring enzyme activity. Enzymes can catalyze reactions that result in changes in fluorescence intensity, which can be monitored using 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone. 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone has also been used as a fluorescent probe for studying protein-protein interactions. Proteins can interact with each other and form complexes that exhibit changes in fluorescence intensity, which can be monitored using 4-(dimethylamino)benzaldehyde 9H-fluoren-9-ylidenehydrazone.

properties

IUPAC Name

4-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-25(2)17-13-11-16(12-14-17)15-23-24-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-15H,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEORMYXLDOYGK-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75159-08-9
Record name NSC120685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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